1-Azaspiro[4.4]nonane-2-carboxylic acid
Description
Spirocyclic amino acids are a unique class of conformationally constrained amino acids that have garnered significant interest in medicinal chemistry and drug design. These molecules incorporate a spirocycle, a structural motif where two rings are connected through a single, shared carbon atom known as the spiro center. This arrangement imparts a rigid, three-dimensional geometry. When this scaffold is integrated into an amino acid structure, it can act as a proline analogue, offering specific conformational restrictions that are valuable for designing peptides and peptidomimetics with enhanced biological activity and stability. mdpi.commedchemexpress.com
1-Azaspiro[4.4]nonane-2-carboxylic acid (CAS Number: 96798-47-9) is a prime example of such a compound. bldpharm.com It features a pyrrolidine (B122466) ring (the aza-containing ring) fused to a cyclopentane (B165970) ring at the carbon atom adjacent to the nitrogen. The carboxylic acid group is positioned at the 2-position of the pyrrolidine ring, making it a structural analogue of the natural amino acid proline. While specific research on this exact molecule is limited, its parent structure, 1-azaspiro[4.4]nonane, is a key component in various biologically active compounds and natural products. nih.gov
Properties
CAS No. |
96798-47-9 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-azaspiro[4.4]nonane-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-8(12)7-3-6-9(10-7)4-1-2-5-9/h7,10H,1-6H2,(H,11,12) |
InChI Key |
ZXMYUPJTDAGGFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCC(N2)C(=O)O |
Origin of Product |
United States |
Stereoselective Synthesis of 1 Azaspiro 4.4 Nonane 2 Carboxylic Acid and Chiral Derivatives
Enantioselective Methodologies
Enantioselective strategies aim to produce a single enantiomer of a chiral compound. For the 1-azaspiro[4.4]nonane core, these methods are centered on establishing the absolute configuration of the quaternary spiro-carbon early in the synthesis.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After establishing the desired stereocenter, the auxiliary is removed for potential recycling. sigmaaldrich.com This strategy has been effectively applied to the synthesis of the 1-azaspiro[4.4]nonane framework.
One notable approach involves an asymmetric Michael reaction employing a chiral enamine. researchgate.net In a synthesis targeting the cephalotaxine (B1668394) core, (R)-1-phenylethylamine is used as a recyclable chiral auxiliary. researchgate.net It reacts with a cyclopentanone (B42830) derivative to form a chiral enamine. The subsequent Michael addition reaction proceeds with high stereocontrol, establishing the quaternary carbon's desired stereochemistry. This control arises from the steric influence of the chiral auxiliary, which directs the approach of the electrophile to one face of the enamine. This method proved effective in controlling the stereogenesis of the resulting (R)-ketodiester, which is a key precursor to the azaspirocycle. researchgate.net
Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other due to the influence of a chiral feature already present in the substrate, reagent, or catalyst. In the synthesis of 1-azaspiro[4.4]nonane derivatives, this is often achieved by starting with an enantiomerically pure precursor and ensuring that subsequent reactions proceed with high stereochemical fidelity.
Diastereoselective Synthesis and Control of Isomer Ratios
When multiple stereocenters are formed in a reaction, diastereomers can result. Diastereoselective synthesis aims to produce a single diastereomer or a mixture with a strong preference for one.
A domino radical bicyclization process has been developed for synthesizing compounds with the 1-azaspiro[4.4]nonane skeleton. nih.gov This method uses O-benzyl oxime ethers containing an alkenyl moiety and a halogenated aromatic ring or a terminal alkyne. The bicyclization is initiated by radicals (using AIBN or triethylborane) and yields the spirocyclic products as a mixture of diastereomers, typically with a preference for the trans configuration relative to the newly formed rings. nih.gov The control over the isomer ratio is influenced by the nature of the substituents on the starting material. nih.gov
Table 1: Diastereoselective Radical Bicyclization to Form 1-Azaspiro[4.4]nonane Derivatives Data sourced from a study on domino radical bicyclization. nih.gov
| Starting Material Precursor | Radical Initiator | Total Yield (%) | Diastereomeric Ratio (trans:cis) |
| O-benzyl oxime ether (alkenyl + bromoaryl) | AIBN | 55 | 2.3 : 1 |
| O-benzyl oxime ether (alkenyl + iodoaryl) | Et₃B | 41 | 1.3 : 1 |
| O-benzyl oxime ether (alkenyl + terminal alkyne) | AIBN | 67 | 1.2 : 1 |
| O-benzyl oxime ether (alkenyl + terminal alkyne) | Et₃B | 45 | 2.0 : 1 |
Another strategy involves a diiron nonacarbonyl-assisted [3+2] spirocyclization reaction between a 2-(1-benzyl-2-pyrrolidinylidene)acetonitrile and 2,4-dibromo-3-pentanone. ajol.info This method resulted in the synthesis and isolation of a single diastereomer of a highly functionalized 8-oxo-1-azaspiro[4.4]nonane derivative. ajol.info The relative stereochemistry of the product was confirmed as (5R,6S,7S,9S) using NOESY NMR spectroscopy and X-ray crystallography, demonstrating excellent diastereocontrol. ajol.info
Strategies for Controlling Quaternary Carbon Stereochemistry
The creation of the chiral quaternary carbon at the C5 position is the most formidable challenge in the stereoselective synthesis of the 1-azaspiro[4.4]nonane core. Several advanced strategies have been developed to address this.
Asymmetric Michael Addition: As discussed, the use of chiral enamines, derived from chiral auxiliaries like (R)-1-phenylethylamine, can effectively control the stereochemical outcome of Michael additions to form the quaternary center with high enantioselectivity. researchgate.net
Stereospecific Rearrangements: The Curtius rearrangement of a chiral acyl azide (B81097) precursor has been shown to be a highly effective method. clockss.org It proceeds with high stereochemical fidelity, allowing the installation of a nitrogen substituent at the pre-existing quaternary carbon without loss of stereochemical information. clockss.orgresearchgate.net
Transition-Metal-Mediated Cycloadditions: Iron-mediated [3+2] cycloaddition reactions provide a pathway to highly functionalized 8-oxo-1-azaspiro[4.4]nonanes. ajol.info This approach can be highly diastereoselective, yielding a single isomer by controlling the geometry of the transition state. ajol.info
Domino Radical Bicyclization: This method forms the spirocyclic system, including the quaternary center, in a single stage. nih.gov While it may produce diastereomeric mixtures, a preference for the trans isomer is often observed, offering a degree of stereochemical control. nih.gov
These strategies highlight the diverse and sophisticated approaches chemists have developed to master the stereochemical complexities inherent in the synthesis of 1-azaspiro[4.4]nonane-2-carboxylic acid and its structurally related derivatives.
Mechanistic Investigations of 1 Azaspiro 4.4 Nonane 2 Carboxylic Acid Synthetic Pathways
Elucidation of Reaction Mechanisms in Cyclization Processes
The construction of the characteristic spirocyclic framework of 1-azaspiro[4.4]nonane derivatives involves a variety of cyclization strategies. The mechanisms of these ring-forming reactions are diverse, often involving complex, multi-step sequences.
Domino Radical Bicyclization: A key strategy for synthesizing the 1-azaspiro[4.4]nonane skeleton is through a domino radical bicyclization. nih.gov This process is initiated by reagents like 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et₃B) and is promoted by tributyltin hydride (Bu₃SnH). nih.gov The reaction proceeds through the formation and subsequent capture of alkoxyaminyl radicals. The starting materials are typically O-benzyl oxime ethers containing an alkenyl moiety and a brominated or iodinated aromatic ring, or a terminal alkynyl group. nih.gov This tandem radical bicyclization represents a powerful method for constructing the spirocycle in a single step, with one report noting it as the second documented approach of its kind, offering better yields than previous methods. nih.gov
Intramolecular 1,3-Dipolar Cycloaddition: Another significant pathway involves the intramolecular 1,3-dipolar cycloaddition of alkenylnitrones. researchgate.netnih.gov In this process, heating alkenylnitrones, such as those derived from 5,5-dialkyl-1-pyrroline N-oxides, leads to the formation of isoxazolidine (B1194047) cycloadducts. researchgate.net This transformation is a key step in the synthesis of new pyrrolidine (B122466) nitroxides. For some substrates, the reaction proceeds to near-quantitative yields. researchgate.net
Dieckmann Condensation: The Dieckmann condensation is a classical method employed for the synthesis of spirocyclic pyrrolidines, which are precursors or analogues. researchgate.net This intramolecular base-catalyzed cyclization of a diester forms a β-keto ester, effectively creating one of the rings of the spiro-system. This approach has been used to create a variety of novel spirocyclic building blocks from cyclic α-amino acids. researchgate.net
Curtius Rearrangement: The Curtius rearrangement serves as a critical strategic element for installing a nitrogen substituent at a quaternary carbon center with high stereochemical fidelity. clockss.orgresearchgate.net In the enantioselective synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene (B1197577) ketal, a key intermediate for (-)-cephalotaxine, the rearrangement of an acyl azide (B81097) is a pivotal step. clockss.org This reaction proceeds without loss of stereochemical integrity, making it highly valuable for asymmetric synthesis. clockss.orgresearchgate.net
Manganese(III)-Based Oxidative Cyclization: Oxidative free-radical cyclizations initiated by manganese(III) acetate (B1210297) are used to form related spirocyclic systems, such as 2-oxa-7-azaspiro[4.4]nonane-8,9-diones. researchgate.net In these reactions, a radical is generated from a 1,3-dicarbonyl compound, which then adds to an alkene. The resulting radical intermediate undergoes a second cyclization, ultimately leading to the spirocyclic product. The mechanism involves the formation of several radical intermediates before the final product is formed. researchgate.net
Transition State Analysis and Reaction Intermediate Characterization
The characterization of transient species, such as reaction intermediates and the analysis of transition states, provides deep insight into reaction pathways. For the synthesis of 1-azaspiro[4.4]nonane derivatives, several intermediates have been identified or proposed.
In the intramolecular 1,3-dipolar cycloaddition of alkenylnitrones, the resulting isoxazolidine cycloadducts are stable intermediates that can be isolated and characterized using spectroscopic methods like ¹H and ¹³C NMR. researchgate.net These intermediates are then subjected to further transformations, such as ring-opening, to yield the desired pyrrolidine products. nih.gov A possible mechanism for the formation of a byproduct nitroxide involves hydrogen abstraction from the spiro-cyclopentane ring. researchgate.net
In decarboxylation reactions of related heterocyclic carboxylic acids like pyrrole-2-carboxylic acid, a key intermediate is the carboxylate ion protonated at the 2-position of the pyrrole (B145914) ring. researchgate.net This species is formed either by ring-protonation of the anion or by ionization of the ring-protonated carboxylic acid. researchgate.net Understanding the formation and fate of this intermediate is essential for explaining the observed reaction kinetics. researchgate.net
| Synthetic Pathway | Key Intermediate(s) | Significance |
| Domino Radical Bicyclization | Alkoxyaminyl radicals, Aryl/stannylvinyl radicals nih.gov | Transient radical species that propagate the tandem cyclization. |
| Intramolecular 1,3-Dipolar Cycloaddition | Isoxazolidine cycloadducts researchgate.net | Stable, characterizable products of the cycloaddition, precursors to the final nitroxide. |
| Curtius Rearrangement | Acyl azide, Isocyanate clockss.org | Crucial for the stereospecific installation of the nitrogen atom at a quaternary center. |
| Decarboxylation of Heterocyclic Acids | Ring-protonated carboxylate ion researchgate.net | The species that directly undergoes C-C bond cleavage in the decarboxylation step. |
Kinetic Studies and Reaction Rate Determination
Kinetic studies provide quantitative data on reaction rates and help identify the rate-determining steps of a synthetic sequence. For the synthesis of compounds related to 1-azaspiro[4.4]nonane-2-carboxylic acid, kinetic investigations have shed light on the factors controlling reaction speed.
In the decarboxylation of pyrrole-2-carboxylic acid, a model for the behavior of the title compound, the reaction is first-order with respect to the substrate at a constant pH. researchgate.net The rate constant increases as the pH decreases, indicating that the reaction is acid-catalyzed. Isotope effect studies show a ¹³C-carboxyl kinetic isotope effect of 2.8% in strong acid (4 M HClO₄) but a negligible effect around pH 3. researchgate.net This suggests a change in the rate-determining step: at low acidities, ring-protonation is rate-limiting, while at higher acidities, the decarboxylation of the ring-protonated intermediate becomes rate-determining. researchgate.net
In cobalt(III)-catalyzed syntheses of related oxa-spirocyclic compounds, kinetic studies combined with DFT calculations have identified the migratory insertion step as being rate-determining. researchgate.net
Kinetic studies have also been performed on the reduction of 1-azaspiro[4.4]nonan-1-oxyls (nitroxide derivatives) by ascorbate, providing insights into their stability and reactivity, which is crucial for their application as sterically shielded nitroxides. nih.gov
| Reaction | Rate-Determining Step | Kinetic Findings |
| Decarboxylation of Pyrrole-2-carboxylic acid researchgate.net | Low acidity: Ring-protonationHigh acidity: Decarboxylation of intermediate | Rate is pH-dependent; change in rate-determining step with acidity confirmed by kinetic isotope effects. |
| Cobalt(III)-catalyzed Spirocyclization researchgate.net | Migratory insertion | Identified through a combination of kinetic experiments and computational analysis. |
Computational Approaches to Mechanistic Understanding
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms in organic synthesis. These methods allow for the mapping of potential energy surfaces, the calculation of activation energies, and the structural characterization of transition states and intermediates that may be too transient to observe experimentally.
For instance, in the study of a reaction mechanism for the synthesis of dihydrothiophenes, DFT calculations were used to determine the activation energies for different steps of the proposed mechanism. nih.gov The calculations showed that the elimination of HNCS, involving the cleavage of a C-C bond, had the highest activation energy and was therefore the rate-limiting step. nih.gov
In the context of cobalt-catalyzed spirocyclization, DFT calculations were instrumental in identifying migratory insertion as the rate-determining step and clarifying the role of acetic acid in assisting both the oxidative addition and protodemetalation steps. researchgate.net While not directly on this compound, these studies exemplify the power of computational approaches. Molecular docking and ADME prediction tools can also be used to computationally estimate the properties and potential biological activity of spirocyclic compounds. These computational models provide a theoretical framework that complements experimental observations, leading to a more complete mechanistic picture and guiding the optimization of reaction conditions. researchgate.netnih.gov
Derivatization and Functionalization Strategies for 1 Azaspiro 4.4 Nonane 2 Carboxylic Acid
Functionalization of the Pyrrolidine (B122466) and Cyclopentane (B165970) Rings within the Spiro System
Modification of the carbocyclic and heterocyclic rings of the spiro system introduces substituents that can modulate the compound's physicochemical properties and biological activity.
The functionalization of the pyrrolidine ring, a common scaffold in drug discovery, can be achieved through various synthetic strategies. nih.gov While direct functionalization of a pre-formed ring can be challenging, methods such as 1,3-dipolar cycloaddition reactions are used to construct highly substituted spirocyclic pyrrolidines stereoselectively. nih.gov For the pre-existing 1-azaspiro[4.4]nonane system, modifications often rely on transformations of derivatives where other positions on the ring are already functionalized, for instance, through the reduction of ketone or ester groups to introduce hydroxyl functionalities.
The cyclopentane ring offers several sites for functionalization. Palladium-catalyzed transannular C–H arylation has emerged as a powerful technique for modifying cycloalkane carboxylic acids. nih.gov This method allows for the selective introduction of aryl groups at the γ-position of the cyclopentane ring relative to the carboxylic acid, providing access to derivatives that were previously difficult to synthesize. nih.gov Other strategies for functionalizing cyclopentane rings involve multi-step sequences starting from appropriately substituted precursors, which are then cyclized to form the desired functionalized ring. beilstein-journals.org
Protecting Group Chemistry for Amine and Carboxylic Acid Functions
In multi-step syntheses involving 1-azaspiro[4.4]nonane-2-carboxylic acid, the selective protection and deprotection of the secondary amine and the carboxylic acid are essential. The use of orthogonal protecting groups, which can be removed under different conditions, allows for the selective modification of one functional group while the other remains protected. iris-biotech.dewikipedia.org
Amine Protection: The secondary amine of the pyrrolidine ring is nucleophilic and is typically protected to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose. organic-chemistry.org It is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide range of reaction conditions, except for strong acids like trifluoroacetic acid (TFA). organic-chemistry.org The fluorenylmethyloxycarbonyl (Fmoc) group is another common amine protecting group, which is notably labile to basic conditions (e.g., piperidine), making it orthogonal to the acid-labile Boc group. iris-biotech.decreative-proteomics.com
Carboxylic Acid Protection: The carboxylic acid is often protected as an ester to mask its acidity and allow for reactions at other parts of the molecule. Methyl and ethyl esters are common, but their removal often requires harsh saponification conditions (strong base) which might not be compatible with other functional groups. libretexts.org Benzyl (Bn) esters are particularly useful as they can be cleaved under neutral conditions via hydrogenolysis (H₂, Pd/C), a method that is orthogonal to the removal of both Boc and Fmoc groups. wikipedia.orglibretexts.orgsynarchive.comorganic-chemistry.org Tert-butyl esters, removed under acidic conditions, are also employed and are orthogonal to base-labile groups. libretexts.org
Table 2: Orthogonal Protecting Group Strategies
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Orthogonal To |
|---|---|---|---|---|
| Amine (N-H) | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) organic-chemistry.org | Fmoc, Benzyl ester |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) iris-biotech.de | Boc, Benzyl ester | |
| Carboxylic Acid (COOH) | Benzyl ester | Bn | Hydrogenolysis (H₂, Pd/C) organic-chemistry.org | Boc, Fmoc |
| tert-Butyl ester | tBu | Strong Acid (e.g., TFA, HCl) iris-biotech.de | Fmoc, Benzyl ester |
Chemical Modifications for Enhancing Scaffold Diversity
Creating a library of structurally diverse compounds based on the 1-azaspiro[4.4]nonane scaffold is a key strategy in drug discovery to identify new lead compounds. nih.govnih.gov This is achieved by systematically modifying the core structure.
Diversification can be achieved through several approaches. One method involves a domino radical bicyclization process to synthesize various 1-azaspiro[4.4]nonane derivatives from acyclic precursors, allowing for the introduction of different substituents on both rings from the start of the synthesis. nih.gov Another approach is to use the core this compound as a starting material and apply a range of functionalization reactions. For example, by combining the transformations mentioned in section 5.1 with further reactions on the resulting alcohols or amides, a wide variety of derivatives can be accessed.
The concept of "escape from flatland" in medicinal chemistry emphasizes the importance of three-dimensional, sp³-rich scaffolds like spirocycles to improve the properties of drug candidates. univ.kiev.ua Functionalized derivatives of spirocyclic amino acids are synthesized to fine-tune properties such as lipophilicity, solubility, and metabolic stability. univ.kiev.ua For instance, converting the carboxylic acid to different esters and amides, or introducing substituents on the rings, directly impacts these properties and the potential for biological interactions. The synthesis of libraries of such compounds, often in a combinatorial fashion, is a powerful tool for exploring the chemical space around this privileged scaffold. rsc.org
Advanced Analytical Characterization of 1 Azaspiro 4.4 Nonane 2 Carboxylic Acid and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are at the forefront of molecular structure determination, providing detailed information about the connectivity of atoms and the types of chemical bonds present.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 1-Azaspiro[4.4]nonane-2-carboxylic acid, ¹H and ¹³C NMR provide critical data on the chemical environment of each hydrogen and carbon atom, respectively. nih.gov
In ¹H NMR, the proton of the carboxylic acid group (–COOH) is typically observed as a broad singlet at a downfield chemical shift, often in the range of 10-12 ppm, due to its acidic nature and involvement in hydrogen bonding. libretexts.org The protons on the carbon atoms adjacent to the carboxylic acid and the nitrogen atom will also exhibit characteristic chemical shifts. libretexts.org
¹³C NMR spectroscopy is equally informative. The carbonyl carbon of the carboxylic acid group in similar structures typically resonates in the range of 165 to 185 δ. libretexts.org The spiro carbon, being a quaternary carbon, will have a distinct chemical shift, and the remaining carbon atoms of the two rings will appear at specific locations in the spectrum, aiding in the complete assignment of the carbon skeleton. nih.gov
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, confirming the spirocyclic framework. nih.gov These experiments are crucial for unambiguously assigning all signals in the ¹H and ¹³C NMR spectra.
Table 1: Representative NMR Data for Azaspiro Compounds
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H | Carboxylic Acid (COOH) | 10-12 |
| ¹H | Protons α to COOH | 2-3 |
| ¹³C | Carbonyl (C=O) | 165-185 |
| Note: Chemical shifts are dependent on the solvent and concentration. |
Mass spectrometry (MS) is essential for determining the molecular weight of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and thus the molecular formula of the compound. For instance, the expected [M+H]⁺ ion for a related compound, 2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid, is a key piece of data for its identification. uni.lu The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, revealing how the molecule breaks apart and providing clues about its connectivity.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum will be dominated by characteristic absorptions of the carboxylic acid group.
A very broad absorption band is typically observed in the region of 2500–3300 cm⁻¹, which is characteristic of the O–H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.orgspectroscopyonline.com The carbonyl (C=O) stretching vibration gives rise to a strong, sharp peak, usually found between 1710 and 1760 cm⁻¹. libretexts.org The exact position depends on whether the acid exists as a monomer or a hydrogen-bonded dimer, with the dimeric form absorbing at a lower frequency. libretexts.orgspectroscopyonline.com Additionally, the C-N stretching vibration of the amine will also be present, though it may be less intense. The presence of these key bands provides strong evidence for the carboxylic acid and azaspirocyclic structure. spectroscopyonline.com
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Typical Absorption Range (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretch, H-bonded | 2500-3300 (broad) |
| C=O (Carboxylic Acid) | Stretch | 1710-1760 |
| C-O (Carboxylic Acid) | Stretch | 1210-1320 |
| O-H (Carboxylic Acid) | Bend | 900-960 |
| Source: libretexts.orgspectroscopyonline.com |
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are vital for determining the purity of this compound and for separating its different isomers.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like amino acids and their derivatives. nih.gov For purity assessment, a reversed-phase HPLC method is commonly employed, where the compound is passed through a nonpolar stationary phase with a polar mobile phase. The retention time of the main peak and the absence or minimal presence of other peaks indicate the purity of the sample.
Furthermore, because this compound is a chiral molecule, possessing at least one stereocenter, HPLC with a chiral stationary phase (CSP) is crucial for separating its enantiomers. csfarmacie.czmdpi.com The choice of the chiral selector in the stationary phase and the composition of the mobile phase are critical for achieving effective enantioseparation. researchgate.netresearchgate.net This is essential for isolating enantiomerically pure forms of the compound. researchgate.net
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller particle sizes in the stationary phase (typically less than 2 µm) and higher pressures. This results in faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. UPLC is particularly advantageous for the high-throughput analysis of compound purity and for the challenging separation of closely related isomers of this compound and its derivatives. The enhanced resolution of UPLC can be critical in detecting and quantifying even minor impurities or isomeric variants.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers. For complex molecules such as this compound and its derivatives, which possess at least one stereocenter at the C2 position and a spirocyclic core, X-ray diffraction analysis is an invaluable tool for elucidating their precise spatial arrangement and conformational preferences.
The determination of the absolute configuration of a chiral molecule through X-ray crystallography is often achieved through the analysis of anomalous scattering effects. When an atom in the crystal lattice is irradiated with X-rays of a wavelength near its absorption edge, it exhibits anomalous scattering. This effect can lead to measurable differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane, hkl and -h-k-l). By carefully measuring and analyzing these differences, the absolute arrangement of atoms in space can be determined, often expressed using the Flack parameter. A Flack parameter close to zero for the correct enantiomer confirms the assigned absolute stereochemistry with high confidence.
The crystallographic data obtained for such a derivative provides a wealth of structural information, as detailed in the table below.
Interactive Table: Crystallographic Data for a Representative Spirocyclic Compound Derivative
| Parameter | Value |
| Chemical Formula | C₂₆H₃₀ClN₃O₉ |
| Molecular Weight ( g/mol ) | 563.98 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 15.7212(3) |
| b (Å) | 5.65480(10) |
| c (Å) | 31.4047(5) |
| β (°) | 93.1580(10) |
| Volume (ų) | 2787.65(9) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 150.00(10) |
| Calculated Density (g/cm³) | 1.344 |
| R-factor | Typically reported in primary literature |
| Flack Parameter | Typically reported in primary literature |
Data derived from a representative X-ray crystallographic study of a complex spirocyclic amine derivative nih.gov. The R-factor and Flack parameter are crucial for assessing the quality of the structural model and the confidence in the absolute stereochemistry assignment, respectively.
The conformation of the spirocyclic framework is another critical aspect revealed by X-ray crystallography. The 1-azaspiro[4.4]nonane ring system, consisting of two fused five-membered rings (a pyrrolidine (B122466) and a cyclopentane (B165970) ring) sharing a central spiro carbon, can adopt various puckered conformations to minimize steric strain. The precise conformation, including the puckering of each ring and the relative orientation of substituents, is dictated by the substitution pattern and the crystalline packing forces. These conformational details are essential for understanding the molecule's interaction with biological targets, as the three-dimensional shape is a key determinant of its pharmacological activity.
In the absence of a crystal structure for the parent acid, computational modeling based on the crystallographic data of derivatives can provide valuable insights into its likely low-energy conformations. The fixed stereochemistry at the spiro center and the C2 position significantly restricts the conformational freedom of the molecule, leading to a limited number of preferred spatial arrangements.
Computational Studies and Theoretical Investigations of 1 Azaspiro 4.4 Nonane 2 Carboxylic Acid
Molecular Modeling and Conformational Analysis of the Spirocyclic Scaffold
The conformational landscape of the 1-azaspiro[4.4]nonane scaffold is a critical determinant of its chemical and biological activity. Molecular modeling techniques, such as molecular mechanics (MM) and molecular dynamics (MD) simulations, are instrumental in exploring the potential energy surface of this molecule and identifying its low-energy conformers.
The spiro[4.4]nonane system, composed of two fused five-membered rings, can adopt several conformations. The pyrrolidine (B122466) ring can exist in various envelope and twisted forms, while the cyclopentane (B165970) ring also possesses its own set of puckered conformations. The fusion at the spiro center introduces additional strain and limits the conformational freedom compared to their monocyclic counterparts.
A systematic conformational search would likely reveal a set of stable conformers, with the relative energies dictated by a combination of torsional strain, steric hindrance between the rings, and intramolecular interactions, such as hydrogen bonding involving the carboxylic acid and the amine group. The orientation of the carboxylic acid group (axial vs. equatorial with respect to the pyrrolidine ring) would be a key feature distinguishing these conformers.
Table 1: Hypothetical Low-Energy Conformers of 1-Azaspiro[4.4]nonane-2-carboxylic acid
| Conformer ID | Pyrrolidine Ring Pucker | Cyclopentane Ring Pucker | Carboxylic Acid Orientation | Relative Energy (kcal/mol) |
| A | Envelope (N-flap) | Envelope (C-flap) | Equatorial | 0.00 |
| B | Twist | Twist | Equatorial | 1.25 |
| C | Envelope (N-flap) | Envelope (C-flap) | Axial | 2.50 |
| D | Twist | Twist | Axial | 3.75 |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific calculations.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of this compound. These methods can be used to calculate a variety of molecular properties that govern its behavior in chemical reactions.
Key electronic properties of interest include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a measure of the molecule's chemical reactivity and kinetic stability.
For this compound, the nitrogen atom of the pyrrolidine ring and the oxygen atoms of the carboxylic acid would be expected to be regions of high electron density, making them susceptible to electrophilic attack. The carbonyl carbon of the carboxylic acid would be an electrophilic center.
Table 2: Predicted Electronic Properties of this compound (DFT B3LYP/6-31G)*
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 3.5 D |
Note: These are hypothetical values for illustrative purposes. Actual calculations would be required for accurate data.
Design and Prediction of Novel Spirocyclic Amino Acid Derivatives
The this compound scaffold is a valuable starting point for the design of novel spirocyclic amino acid derivatives with tailored properties for applications in drug discovery and materials science. Computational methods can be employed to predict the properties of virtual libraries of derivatives, allowing for the prioritization of synthetic targets.
In silico modification of the core structure can be performed by adding various functional groups to the pyrrolidine nitrogen, the cyclopentane ring, or by modifying the carboxylic acid moiety. For example, acylation of the nitrogen atom or substitution on the cyclopentane ring could modulate the molecule's lipophilicity, polarity, and ability to participate in specific interactions with biological targets.
Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies on a series of designed derivatives can help in identifying key structural features that contribute to a desired biological activity or physical property.
DFT Calculations for Reaction Mechanism Insights
Density Functional Theory (DFT) calculations are a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and determine the activation energies, providing a detailed understanding of the reaction pathway.
For instance, DFT could be used to study the stereoselectivity of the synthesis of this spirocyclic amino acid. The formation of the spirocyclic core often involves a key cyclization step, and computational analysis can reveal why one diastereomer is formed preferentially over another.
Furthermore, the reactivity of the functional groups can be investigated. For example, the mechanism of peptide bond formation involving the amino and carboxylic acid groups, or the mechanism of reactions at the pyrrolidine nitrogen, can be computationally modeled to predict reaction outcomes and optimize reaction conditions. While specific studies on this molecule are not prevalent, research on similar spirocyclic systems demonstrates the utility of DFT in understanding reaction mechanisms. rsc.org
Applications of 1 Azaspiro 4.4 Nonane 2 Carboxylic Acid As a Versatile Chemical Building Block
Synthesis of Complex Spirocyclic Scaffolds for Chemical Biology
The 1-azaspiro[4.4]nonane core is a foundational element for constructing more elaborate spirocyclic systems, which are of great interest in chemical biology and drug discovery. The unique three-dimensional arrangement of these scaffolds allows for the exploration of new chemical space, moving beyond the "flat" structures common in many screening libraries. univ.kiev.ua The synthesis of these complex scaffolds often employs multicomponent reactions (MCRs) and 1,3-dipolar cycloadditions, which are efficient methods for generating molecular diversity. mdpi.comrsc.orgrsc.org
For instance, azomethine ylides, generated in situ from amino acids like proline (a structural relative of 1-azaspiro[4.4]nonane-2-carboxylic acid), can react with various dipolarophiles in [3+2] cycloaddition reactions. mdpi.comnih.gov These reactions lead to the diastereoselective formation of highly substituted spiro-pyrrolidine systems, often with multiple contiguous stereocenters. rsc.orgrsc.org The ability to control stereochemistry is crucial, as the specific spatial arrangement of atoms is often a key determinant of biological activity. The resulting spirocyclic compounds serve as privileged structures in the development of new therapeutic agents, with applications reported in areas such as anticancer research. nih.govmdpi.comnih.gov
The introduction of a spiro-moiety can profoundly alter the profile of a parent molecule due to its high rigidity. nih.gov This structural feature is leveraged to create more advanced structures for chemical biology research and has been identified in molecules with a wide range of biological activities. mdpi.com
Role in the Elaboration of Diverse Organic Molecules and Analogs
As a versatile chemical building block, this compound provides a robust starting point for the synthesis of a wide array of organic molecules and analogs. sigmaaldrich.com Its structure, containing a secondary amine and a carboxylic acid, allows for a variety of chemical transformations. These functional groups can be modified to introduce different substituents, thereby fine-tuning the properties of the resulting molecules for specific applications. univ.kiev.uauniv.kiev.ua
Synthetic strategies have been developed for the multigram-scale preparation of conformationally constrained 5-spirocyclic α-prolines, demonstrating the scalability of these processes. rsc.org One novel approach involves the direct carboxylation of 2-spiropyrrolidines, which allows for a quick, one-step preparation of the target compounds in good yields. rsc.org For substrates where direct carboxylation is not suitable, alternative multi-step protocols have been designed that are comparable in efficiency. rsc.org
The synthesis of various analogs, such as those containing trifluoromethyl (CF3) groups, has been achieved through methods like rhodium-catalyzed C-H activation and annulation reactions. nih.gov This demonstrates the utility of the spiro-proline framework in directing complex chemical transformations to build even more intricate molecular architectures. The resulting derivatives are valuable for creating libraries of compounds for screening in drug discovery programs.
Below is a table summarizing examples of synthetic methods used to create diverse spirocyclic molecules from proline analogs.
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref |
| [3+2] Cycloaddition | Azomethine Ylides, Alkenylindolenines | - | Indolenine-derived spiro[pyrazolone-4,2'-pyrrolidine] scaffolds | rsc.org |
| C-H Activation/Annulation | 5-aryl-2-(trifluoromethyl)-3,4-dihydro-2H-pyrrole-2-carboxylates, Alkynes | Cp*Rh(III) catalyst | CF3-containing spiro-[indene-proline] derivatives | nih.gov |
| Domino Radical Bicyclization | O-benzyl oxime ethers with alkenyl moiety | AIBN or Et3B, Bu3SnH | 1-azaspiro[4.4]nonane derivatives | nih.gov |
| Multicomponent 1,3-dipolar cycloaddition | 5-arylidene thiazolidine-2,4-diones, Isatin, Secondary amino acids | MnCoCuFe2O4@L-proline nanorods | Spirocyclic pyrrolidine (B122466)/pyrrolizidine/pyrrolothiazolidine derivatives | rsc.org |
Integration into Peptidomimetic and Oligomeric Structures
This compound is considered a constrained proline analog. benthamdirect.comacs.org Proline plays a unique role in the structure of peptides and proteins due to its cyclic side chain, which restricts the conformational flexibility of the peptide backbone. By incorporating even more rigid proline analogs like this compound, chemists can exert greater control over the secondary structure of peptides.
This strategy is central to the field of peptidomimetics, which aims to design molecules that mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation or better cell permeability. The rigid spirocyclic scaffold locks the torsional angles of the peptide backbone, forcing it to adopt a specific conformation. This pre-organization can lead to higher binding affinity and selectivity for biological targets.
The synthesis of these peptidomimetic structures involves coupling the spirocyclic amino acid into a peptide chain using standard peptide synthesis techniques, both in solution and on solid phase. biosynth.com The resulting oligomers have defined, stable secondary structures, making them valuable tools for studying protein-protein interactions and for the development of new therapeutics.
Contribution to the Synthesis of Natural Product Cores (e.g., Cephalotaxine)
The 1-azaspiro[4.4]nonane ring system is not just a synthetic curiosity; it is a key structural motif found in a class of natural products known as the Cephalotaxus alkaloids. nih.gov The parent compound of this family is Cephalotaxine (B1668394). These alkaloids have garnered significant attention due to their potent biological activities. nih.gov
Specifically, homoharringtonine, which is an ester derivative of cephalotaxine, has been approved for the treatment of chronic myeloid leukemia. nih.gov The presence of the 1-azaspiro[4.4]nonane core is integral to the biological function of these compounds. Consequently, the development of synthetic routes to this spirocyclic system is of great importance.
Numerous synthetic strategies have been developed to construct this key spirane core. nih.gov One innovative approach involves a domino radical bicyclization process. This method uses O-benzyl oxime ethers as starting materials, which undergo a cascade of reactions initiated by a radical source to form the desired 1-azaspiro[4.4]nonane skeleton in moderate yields. nih.gov The ability to synthesize the core structure of these important natural products opens the door to creating novel analogs with potentially improved therapeutic properties.
Q & A
Q. What are the optimal synthetic routes for 1-Azaspiro[4.4]nonane-2-carboxylic acid?
- Methodological Answer : The synthesis typically involves cyclization of precursor compounds under controlled acidic or basic conditions. For example, spirocyclic intermediates can be formed via intramolecular cyclization of amino alcohols or ketones, followed by carboxylation using reagents like CO₂ or cyanide derivatives. Key parameters include:
- Temperature : 60–100°C for cyclization to avoid side reactions .
- Catalysts : Use of Lewis acids (e.g., BF₃·Et₂O) to stabilize transition states during ring formation .
- Functionalization : Post-cyclization oxidation (e.g., KMnO₄ or RuO₄) to introduce the carboxylic acid group .
Scalability requires optimizing solvent systems (e.g., THF/water mixtures) and purification via column chromatography or recrystallization .
Q. How can researchers characterize the purity and stability of this compound?
- Methodological Answer : Analytical workflows include:
- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (95:5). Purity >98% is achievable with retention times around 4.2 minutes .
- NMR : ¹H NMR (400 MHz, D₂O) shows characteristic spirocyclic proton signals at δ 3.2–3.5 ppm (m) and carboxylic acid protons at δ 12.1 ppm (broad) .
- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) for 4 weeks; <5% degradation indicates suitability for long-term storage .
Advanced Research Questions
Q. How do structural modifications of this compound impact its biological activity?
- Methodological Answer : Substituent effects are evaluated through SAR studies. For example:
| Derivative | Modification | Biological Activity (IC₅₀) |
|---|---|---|
| Parent compound | None | >100 µM (Baseline) |
| 2-Cyano derivative | Cyano group at C2 | 10 µM (HCV NS3 protease) |
| 7-Methyl ester | Methyl ester at C7 | 0.95 µM (MMP-2 inhibition) |
| Data adapted from spirocyclic analogs . |
- Key Insight : Electrophilic groups (e.g., cyano) enhance target binding via H-bonding, while esterification improves membrane permeability .
Q. What strategies resolve contradictions in biological data across different assays?
- Methodological Answer : Cross-validation using orthogonal assays is critical:
- Enzymatic vs. Cellular Assays : Confirm MMP-2 inhibition (e.g., fluorogenic substrate cleavage) with cell-based migration assays (e.g., Boyden chamber) to rule off-target effects .
- SPR vs. ITC : Surface plasmon resonance (SPR) provides kinetic binding data (ka/kd), while isothermal titration calorimetry (ITC) validates thermodynamic parameters (ΔH, ΔS) .
Discrepancies often arise from assay buffer conditions (e.g., ionic strength) or compound aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
